molecular formula C19H19FN2O B1219260 Desmethylcitalopram CAS No. 62498-67-3

Desmethylcitalopram

Cat. No. B1219260
CAS RN: 62498-67-3
M. Wt: 310.4 g/mol
InChI Key: PTJADDMMFYXMMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of desmethylcitalopram involves an improved and efficient method that starts with the N-demethylation of citalopram using 1-chloroethyl chloroformate, resulting in desmethylcitalopram with a high yield. This process represents a key step in the preparation of desmethylcitalopram and its analogs for further pharmacological evaluation (Jin et al., 2007).

Molecular Structure Analysis

The molecular structure of desmethylcitalopram has been elucidated through various analytical techniques, including mass spectrometry and NMR spectroscopy. These studies have provided detailed insights into its chemical structure, aiding in the understanding of its pharmacological properties and the development of analytical methods for its detection (Raman et al., 2010).

Chemical Reactions and Properties

Desmethylcitalopram undergoes further metabolism in the body, involving cytochromes such as CYP2C19, CYP2D6, and CYP3A4, to form additional metabolites. These enzymatic pathways play a crucial role in its pharmacokinetics and the overall metabolic profile of citalopram (Moltke et al., 2001).

Scientific Research Applications

Forensic Toxicology

Desmethylcitalopram, a metabolite of the antidepressant drug citalopram, has applications in forensic toxicology. A study developed a method for isolating and identifying citalopram and desmethylcitalopram from hair and nails, useful in determining the use of citalopram in individuals. This approach employed liquid chromatography coupled with electrospray-ionization mass spectrophotometry (LC-ESI-MS), showcasing its potential in forensic investigations (Pufal et al., 2010).

Pharmacokinetics and Drug Monitoring

Desmethylcitalopram's role in therapeutic drug monitoring and understanding pharmacokinetics is significant. A study highlighted the pharmacokinetic variability of desmethylcitalopram in serum, contributing to personalized medication approaches. This research is crucial in optimizing treatment efficacy and safety, particularly in outpatient settings (Reis et al., 2007).

Pharmacogenomics

The study of desmethylcitalopram in the context of pharmacogenomics is vital. Research exploring the association between genetic polymorphisms in the CYP1A2 gene and the metabolism of escitalopram to desmethylcitalopram provides insights into personalized medicine. This area of research aids in understanding individual variations in drug metabolism and potential adverse reactions, crucial for tailoring antidepressant therapies (Kuo et al., 2013).

Interaction with Neurotransmitter Systems

Investigations into the interaction of desmethylcitalopram with various neurotransmitter systems, such as serotonin and norepinephrine, have been conducted. These studies contribute to a deeper understanding of the antidepressant mechanisms and the potential side effects of desmethylcitalopram and related compounds (Zomkowski et al., 2010).

Influence on Clinical Treatment and Outcomes

Desmethylcitalopram’s influence on clinical treatment and outcomes, particularly in populations like adolescents and patients with specific genetic backgrounds, has been a subject of research. Studies have looked into how variations in desmethylcitalopram levels can impact treatment efficacy and tolerability in different patient groups, aiding in the optimization of antidepressant therapy for diverse populations (Strawn et al., 2020).

Future Directions

One study suggested that high plasma concentration of Desmethylcitalopram (>73.25 ng/mL) showed a more significant reduction in HDRS scores than the expected concentration (42.75–73.25 ng/mL) and the low concentration (<42.75 ng/mL) groups . This indicates a potential direction for future research into the therapeutic applications of Desmethylcitalopram.

properties

IUPAC Name

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJADDMMFYXMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881082
Record name desmethylcitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylcitalopram

CAS RN

62498-67-3
Record name Desmethylcitalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62498-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monodesmethylcitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name desmethylcitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]isobenzofuran-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBX9104IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method of C. Jin, et al (Synthetic Communications, 2007, 37, 901-908). Thus, citalopram hydrobromide (5.5 g, 13.6 mmol) in 500 mL EtOAc was washed with dilute ammonium hydroxide (100 mL). The EtOAc layer was washed 3×100 mL saturated aqueous NaCl and dried with MgSO4. The solvent was removed in vacuo and the residue was treated with 1-chlorethyl chloroformate (29.6 mL, 27.2 mmol), heated to 130° C. for 6 hr, cooled to rt and concentrated in vacuo. The residue was dissolved with 150 mL CH3OH and heated for 5 hr at 65° C. The solvents were then removed in vacuo. The crude product was dissolved in THF (50 mL) and 50 mL of 1N NaOH were added. The mixture was stirred at rt for an additional 14 hr, then extracted with EtOAc (3×50 mL). The extracts were washed with saturated NaCl (3×100 mL), dried with Na2SO4 and the solvents removed. Chromatography on silica gel, eluting with a gradient (100% CH2Cl2 to 50% CH3OH: 50% CH2Cl2) gave the product as a clear oil, 3.102 g (74%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
S Andersen, TG Halvorsen… - … of Pharmaceutical and …, 2003 - Elsevier
A chiral capillary electrophoresis (CE) system allowing simultaneous enantiomer determination of citalopram (CIT) and its pharmacologically active metabolite desmethylcitalopram (…
Number of citations: 140 www.sciencedirect.com
LL von Moltke, DJ Greenblatt, JM Grassi, BW Granda… - Biological …, 1999 - Elsevier
Background: Biotransformation of citalopram (CT), a newly available selective serotonin reuptake inhibitor antidepressant, to its principal metabolite, desmethycitalopram (DCT), and the …
Number of citations: 124 www.sciencedirect.com
E Weisskopf, A Panchaud, KA Nguyen… - … of pharmaceutical and …, 2016 - Elsevier
A high performance liquid chromatography (HPLC) tandem mass spectrometry (MS/MS) method was developed for the simultaneous, stereoselective quantification of the …
Number of citations: 17 www.sciencedirect.com
JD Deupree, MD Montgomery, DB Bylund - European journal of …, 2007 - Elsevier
… In addition, we report the pharmacology profile of desmethyldesipramine and desmethylcitalopram for various human transporters and neurotransmitter receptors. The affinity of …
Number of citations: 29 www.sciencedirect.com
E Dziurkowska, M Wesolowski - Current analytical chemistry, 2018 - ingentaconnect.com
Background: This study was designed to develop a reliable method for simultaneous quantitation of Citalopram (CIT) and its main active metabolite, Desmethylcitalopram (DCIT), in …
Number of citations: 2 www.ingentaconnect.com
PN Jensen, OV Olesen, A Bertelsen… - Therapeutic drug …, 1997 - journals.lww.com
A case is presented with measurements of the selective serotonin reuptake inhibitor (SSRI)-antidepressant citalopram in serum of mother and breast-fed infant and in breast milk. We …
Number of citations: 95 journals.lww.com
G Ozbey, B Yucel, NE Bodur, SE Taycan… - Psychiatry …, 2018 - ncbi.nlm.nih.gov
Objective Citalopram (CITA) is a widely used and well-tolerated selective serotonin reuptake inhibitor. The aim of the study was to evaluate the possible influences of serum …
Number of citations: 7 www.ncbi.nlm.nih.gov
A Akil, RR Bies, BG Pollock, D Avramopoulos… - … of pharmacokinetics and …, 2016 - Springer
… The population estimate of the clearance of desmethylcitalopram … R,S-citalopram and desmethylcitalopram. A significant difference in … R,S-desmethylcitalopram clearance increased …
Number of citations: 21 link.springer.com
CA de Mendonça Lima, P Baumann… - Progress in Neuro …, 2005 - Elsevier
The effect of aging on steady-state plasma concentrations of citalopram (CIT) and desmethylcitalopram (DCIT) was investigated in 128 depressive patients treated with 10–80 mg/day …
Number of citations: 33 www.sciencedirect.com
N Velez de Mendizabal, K Jackson, B Eastwood… - … of pharmacokinetics and …, 2015 - Springer
… All of the elimination and absorption effects for both citalopram and desmethylcitalopram in that study were linear in the racemic citalopram study [9]. This may be attributable to the …
Number of citations: 5 idp.springer.com

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